

Structural Characterization Guide: 1-Benzylazepan-4-amine Hydrochloride

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Compound of Interest

Compound Name: *1-Benzylazepan-4-amine hydrochloride*

Cat. No.: *B7980791*

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Executive Summary: The Structural Certainty Gap

In drug development, the azepane (homopiperidine) scaffold presents a unique challenge: conformational flexibility.[1] Unlike the rigid piperidine or pyrrolidine rings, the seven-membered azepane ring exists in a dynamic equilibrium of chair, twist-chair, boat, and twist-boat conformers.[1]

For **1-benzylazepan-4-amine hydrochloride**—a critical intermediate in the synthesis of antihistamines and antipsychotics—standard solution-phase analysis (NMR) often fails to resolve the specific bioactive conformation due to rapid pseudorotation.[2]

This guide compares the two primary structural determination methods—Solution NMR vs. Single Crystal X-Ray Diffraction (SC-XRD). While NMR is sufficient for purity, we argue that SC-XRD is the requisite gold standard for defining the absolute solid-state conformation, salt stoichiometry, and hydrogen-bonding network of this molecule.[2]

The Molecule & The Challenge

Target: **1-Benzylazepan-4-amine Hydrochloride** CAS (Free Base): 109105-51-3 Role: Chiral/Prochiral building block for functionalized azepanes.[2]

The Conformational Problem

The 7-membered ring possesses high entropy. In solution (NMR), the methylene protons at C2, C3, C5, C6, and C7 appear as broadened multiplets due to averaging. This masks the ring pucker—a critical parameter that dictates how the amine (at C4) orients itself in a protein binding pocket.

- NMR View: Average of all states (Blurry).
- X-Ray View: A single, low-energy state frozen in the lattice (Sharp).

Comparative Analysis: NMR vs. X-Ray Crystallography[1][2][3][4]

The following table contrasts the utility of solution-state NMR against solid-state X-ray diffraction for this specific salt.

Feature	Solution NMR (¹ H/ ¹³ C)	Single Crystal X-Ray (SC-XRD)	Verdict for Drug Dev
Primary Output	Connectivity & Purity	3D Atomic Coordinates (x, y, z)	SC-XRD for docking studies.[2]
Conformation	Time-averaged (dynamic)	Static (energy minimum)	SC-XRD reveals the "bioactive" shape.[2]
Stereochemistry	Relative (requires NOE)	Absolute (Anomalous dispersion)	SC-XRD is definitive. [3]
Salt Stoichiometry	Inferential (Integration)	Direct observation	SC-XRD proves Mono- vs. Di-HCl.[2]
Sample Req.	~5 mg (Recoverable)	Single crystal (~0.1 mm)	NMR is easier/faster.
Turnaround	1 Hour	24–72 Hours (Growth + Data)	NMR for routine checks.

Expert Insight

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"While NMR confirms you made the molecule, X-ray crystallography tells you how the molecule behaves in space. For azepanes, where the energy barrier between 'twist-chair' and 'chair' is low (<5 kcal/mol), X-ray is the only way to validate the specific conformation stabilized by the hydrochloride salt lattice."

Experimental Protocol: Generating the Crystal

Obtaining X-ray quality crystals of amine salts is an art. The high polarity of the ammonium chloride moiety often leads to rapid precipitation rather than slow crystal growth.

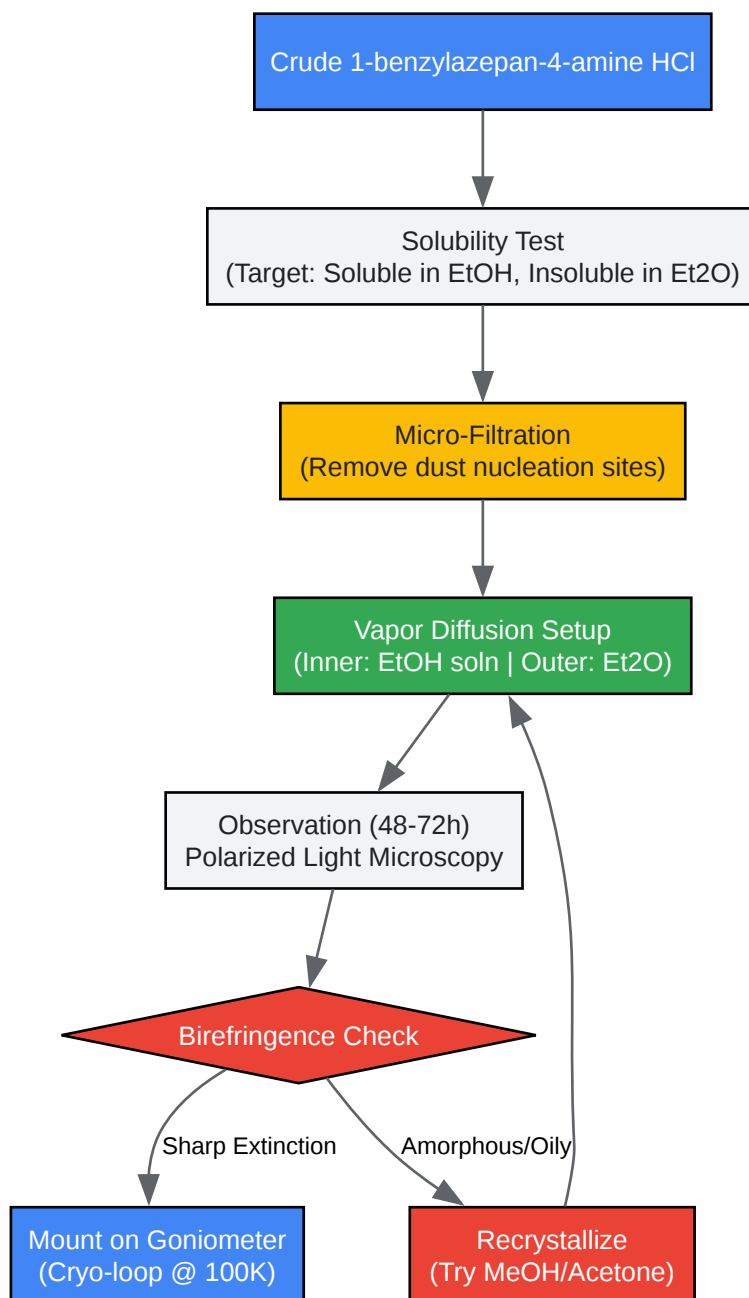
Recommended Method: Vapor Diffusion (Ethanol/Diethyl Ether).

Step-by-Step Methodology

- Synthesis: Dissolve 1-benzylazepan-4-amine (free base) in absolute ethanol. Add 1.1 equivalents of 1M HCl in ethanol. Stir for 30 minutes.
- Filtration: Pass the solution through a 0.2 μm PTFE filter to remove dust (nucleation sites).
- Setup: Place 50 mg of the dissolved salt in a small inner vial (GC vial).
- Diffusion: Place the open inner vial inside a larger jar containing diethyl ether (antisolvent). Seal the outer jar tightly.
- Growth: Store at 4°C in a vibration-free environment. The ether vapors will slowly diffuse into the ethanol, lowering solubility and driving crystallization over 2–5 days.

Visualization: Crystallization Workflow

The following diagram outlines the critical decision path for obtaining diffraction-quality crystals.



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Figure 1: Optimized workflow for growing X-ray quality crystals of amine hydrochloride salts via vapor diffusion.

Structural Data Interpretation

When you obtain the structure solution (typically using SHELXT/SHELXL), focus on these three critical parameters. This is what distinguishes the dataset from a simple chemical drawing.

A. The Azepane Ring Conformation

The 7-membered ring will likely adopt a Twist-Chair (TC) or Twist-Boat (TB) conformation to minimize transannular strain.^[2]

- Metric to Check: Calculate the Cremer-Pople puckering parameters.
- Expectation: Unlike the free base, the protonated amine (ammonium) will engage in hydrogen bonding that "locks" the ring into a specific pucker, often maximizing the distance between the bulky benzyl group (at N1) and the ammonium (at C4).

B. The Hydrogen Bonding Network

The chloride ion (

) acts as a bridge in the crystal lattice.

- Interaction:

^[2]

- Typical Distance: Look for

distances between 3.05 Å and 3.25 Å.

- Significance: This network creates a "supramolecular zipper" that stabilizes the crystal. If these bonds are weak or disordered, the crystal will diffract poorly (low resolution).

C. Space Group Determination

Amine salts of this type frequently crystallize in monoclinic space groups.^[3]

- Common Space Group:

(Centrosymmetric) is most probable for achiral salts.

- Chirality Note: Although 1-benzylazepan-4-amine is achiral (meso-like connectivity), the conformation can be chiral.^[2] In

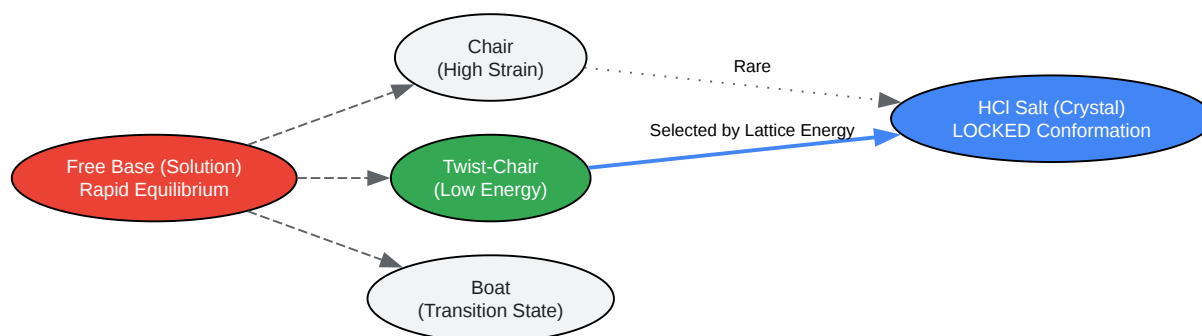
, both enantiomeric conformers exist in the unit cell.

Strategic Application in Drug Design

Why invest time in X-ray data for an intermediate?

- Fragment-Based Drug Discovery (FBDD): The azepane ring is a "privileged scaffold." Knowing the precise vector of the N1-benzyl and C4-amine groups allows computational chemists to dock this fragment into protein pockets (e.g., GPCRs) with high accuracy.
- Polymorph Control: The HCl salt may exist in multiple forms (anhydrate vs. hydrate). SC-XRD is the only method to definitively identify the "Form I" (thermodynamically stable) polymorph required for GMP manufacturing.

Conformational Landscape Diagram[1]



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Figure 2: The "Conformational Selection" effect of crystallization. While solution NMR sees an average, X-ray crystallography isolates the energetically favorable Twist-Chair form stabilized by ionic interactions.[2]

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Note: This guide is designed for professional research application. Always consult Material Safety Data Sheets (MSDS) for 1-benzylazepan-4-amine and diethyl ether before experimentation.[2]

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